molecular formula C14H10N2OS B2489651 (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 52505-48-3

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2489651
CAS No.: 52505-48-3
M. Wt: 254.31
InChI Key: DUDUSXVCJNPSFT-UHFFFAOYSA-N
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Description

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a chemical research reagent based on the thieno[2,3-b]pyridine scaffold, a structure recognized for its broad pharmacological potential. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Derivatives of thieno[2,3-b]pyridine have been investigated as potent dual inhibitors of key enzymes in the eicosanoid biosynthesis pathway, specifically Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . This dual inhibitory action is a valuable strategy for creating anti-inflammatory agents with potentially superior efficacy and a better safety profile compared to classic NSAIDs, as demonstrated in a rat paw oedema model where similar compounds showed potency higher than ibuprofen . Beyond inflammation, the thieno[2,3-b]pyridine core is a versatile pharmacophore present in compounds screened for diverse biological activities. Research indicates that molecules incorporating this scaffold have shown promise as anticancer agents , LIMK1 inhibitors , and antimicrobial agents , highlighting its value in early-stage drug discovery across multiple therapeutic areas. The compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDUSXVCJNPSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins in the presence of triethylamine at room temperature. This reaction leads to the formation of 4-(2-pyridylthiomethyl)coumarins, which can be further transformed into the desired thieno[2,3-b]pyridine derivatives through intramolecular condensation and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Compound 1 : (3-Amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone

  • Structure : Methyl groups at positions 4, 5, and 6 enhance steric bulk and electron-donating capacity.
  • Spectroscopy: Exhibits a bathochromic shift in absorption spectra compared to the parent compound due to increased electron density. Fluorescence quantum yield decreases in polar solvents (e.g., Φ = 0.12 in ethanol) .
  • Solvent Sensitivity: Absorption maxima (λmax) vary from 360 nm (non-polar solvents) to 380 nm (polar aprotic solvents) .

Compound 2 : (3-Amino-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-2-yl)(phenyl)methanone

  • Structure: Incorporates a tetrahydroquinoline ring, extending conjugation and rigidity.
  • Spectroscopy: Shows redshifted absorption (λmax = 395 nm in DMSO) and enhanced fluorescence intensity (Φ = 0.28 in ethanol) due to extended π-system .

Trifluoromethyl Derivative : 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone

  • Structure : Trifluoromethyl (electron-withdrawing) and allyloxyphenyl (electron-donating) groups create a polarized electronic environment.
  • Physicochemical Properties : Increased lipophilicity (logP = 3.8) and molecular weight (484.49 g/mol) compared to the parent compound .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Key Substituents λmax (nm) Fluorescence Φ pKa
Target Compound C₁₆H₁₄N₂OS None (baseline) 350–365 0.18 (ethanol) 7.2 (predicted)
Compound 1 C₁₉H₂₀N₂OS 4,5,6-Trimethyl 360–380 0.12 (ethanol) 7.5 (predicted)
Compound 2 C₂₀H₁₈N₂OS 5,6,7,8-Tetrahydroquinoline 385–395 0.28 (ethanol) 7.8 (predicted)
[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)... C₂₃H₁₆BrF₃N₂O₂S 4-Bromo, 3-fluoro-4-methoxy 370–385 N/A 6.9 (predicted)

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) induce bathochromic shifts, while electron-withdrawing groups (e.g., trifluoromethyl, bromo) reduce conjugation length .
  • Fluorescence quantum yields correlate with solvent polarity; hydrogen-bonding solvents (e.g., water) quench emission intensity .

Biological Activity

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a thieno[2,3-b]pyridine core and has been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H10N2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{S}

This structure includes:

  • A thieno[2,3-b]pyridine ring.
  • An amino group at the 3-position.
  • A phenyl group attached to the carbonyl carbon.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells by disrupting nucleotide synthesis pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa1.1Inhibition of microtubule assembly
L12102.8Induction of G2/M phase cell cycle arrest
CEM2.3Selective killing in cancer cells

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing potent activity against these cell lines compared to controls .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory and antimicrobial activities. Studies suggest that it may reduce inflammation by modulating cytokine production and exhibit antimicrobial effects against various bacterial strains.

Case Studies

  • Study on Antiproliferative Activity : A study published in MDPI evaluated several derivatives of thieno[2,3-b]pyridine and reported that modifications at specific positions significantly influenced their antiproliferative activity. The most active derivatives showed IC50 values as low as 1.1 µM against HeLa cells, indicating strong potential for further development as anticancer agents .
  • Mechanistic Insights : Another investigation focused on the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction, emphasizing their role as potential therapeutic agents in oncology .

Q & A

Q. What are the established synthetic routes for (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone and its derivatives?

The compound can be synthesized via one-pot reactions using halopyridinyl ketones, sodium sulfide, and electrophiles under mild conditions. For example, derivatives with bromophenyl or dimethoxyphenyl substituents were synthesized with yields of 55–95% using method A (reflux in ethanol) or method B (microwave-assisted synthesis). Reaction optimization includes adjusting solvent systems (e.g., ethanol, DMF) and temperature (e.g., 80–100°C for reflux) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at 3473–3286 cm⁻¹, C=N at 1596 cm⁻¹) .
  • NMR : Reveals hydrogen environments (e.g., aromatic protons, NH₂ signals) and carbon backbone .
  • Elemental analysis : Validates purity (e.g., C: 56.15%, H: 4.12%, N: 5.46% for C₂₄H₂₁BrN₂O₄S) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–64 µg/mL. Assays typically use broth microdilution methods and comparative analysis against standard drugs like ampicillin .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

  • Substituent effects : Bromine at the 6-position (e.g., 4-bromophenyl) enhances antimicrobial potency, while methoxy groups (e.g., 3,4-dimethoxyphenyl) may improve solubility. Trifluoromethyl substitutions (e.g., 4-trifluoromethylphenyl) alter electronic properties, affecting binding to microbial targets .
  • SAR strategies : Systematic variation of aryl groups at the 4- and 6-positions followed by bioactivity screening (e.g., MIC assays, enzyme inhibition) .

Q. What methodologies optimize reaction conditions for synthesizing thieno[2,3-b]pyridine derivatives?

  • Multi-response nonlinear models : Used to optimize parameters like pH (6.0), temperature (29°C), and agitation speed (153 rpm) in asymmetric reductions. These models integrate inscribed experimental designs to maximize yield and enantioselectivity .
  • Catalyst screening : Palladium acetate (0.1 equiv) enhances coupling efficiency in Pd-catalyzed amidation/cyclization reactions .

Q. What mechanistic insights exist for the compound’s biological interactions?

  • Target engagement : Analogous compounds (e.g., AZ023) inhibit enzymes like acetylcholinesterase or bind to neurotransmitter receptors (e.g., σ receptors), suggesting potential neurological applications. Mechanistic studies use enzyme kinetics (e.g., IC₅₀ determination) and radioligand binding assays .
  • Oxidative stress modulation : Thienopyridine derivatives may interfere with microbial redox pathways via thiol-disulfide exchange, validated through glutathione depletion assays .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Comparative assays : Standardize testing protocols (e.g., identical bacterial strains, incubation times) to minimize variability.
  • Computational docking : Predict binding affinities to targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina, correlating results with experimental MIC values .

Q. What computational tools support the design of novel derivatives?

  • Molecular dynamics simulations : Assess stability of ligand-protein complexes (e.g., with C. albicans CYP51).
  • QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .

Q. How does the compound’s stability under varying conditions impact formulation studies?

  • Thermal stability : High melting points (275–278°C) suggest suitability for solid formulations.
  • pH-dependent degradation : Accelerated stability testing in buffers (pH 1–9) identifies optimal storage conditions .

Q. What strategies address chirality in derivatives of this compound?

  • Enantioselective synthesis : Biocatalysts (e.g., Leuconostoc pseudomesenteroides N13) enable asymmetric reductions with >90% enantiomeric excess. Reaction parameters (e.g., pH, temperature) are optimized via nonlinear regression models .

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